Cas no 2731007-56-8 (2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine)
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine
- Benzeneethanamine, 4-bromo-2,3,5,6-tetramethyl-
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- MDL: MFCD34561999
- Inchi: 1S/C12H18BrN/c1-7-9(3)12(13)10(4)8(2)11(7)5-6-14/h5-6,14H2,1-4H3
- InChI Key: PZQKZWLBHMGCDV-UHFFFAOYSA-N
- SMILES: C1(CCN)=C(C)C(C)=C(Br)C(C)=C1C
Experimental Properties
- Density: 1.236±0.06 g/cm3(Predicted)
- Boiling Point: 342.5±37.0 °C(Predicted)
- pka: 9.74±0.10(Predicted)
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28221945-0.05g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 0.05g |
$252.0 | 2023-09-09 | |
| Enamine | EN300-28221945-0.1g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 0.1g |
$376.0 | 2023-09-09 | |
| Enamine | EN300-28221945-0.25g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 0.25g |
$538.0 | 2023-09-09 | |
| Enamine | EN300-28221945-0.5g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 0.5g |
$847.0 | 2023-09-09 | |
| Enamine | EN300-28221945-1.0g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 1g |
$1086.0 | 2023-06-04 | |
| Enamine | EN300-28221945-2.5g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 2.5g |
$2127.0 | 2023-09-09 | |
| Enamine | EN300-28221945-5.0g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 5g |
$3147.0 | 2023-06-04 | |
| Enamine | EN300-28221945-10.0g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 10g |
$4667.0 | 2023-06-04 | |
| Enamine | EN300-28221945-1g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 1g |
$1086.0 | 2023-09-09 | |
| Enamine | EN300-28221945-5g |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine |
2731007-56-8 | 95% | 5g |
$3147.0 | 2023-09-09 |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine
Introduction to 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine (CAS No. 2731007-56-8)
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2731007-56-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic amines characterized by a brominated tetramethylphenyl group, which contributes to its unique chemical properties and potential biological activities. The structural motif of this molecule, featuring a highly substituted aromatic ring and an amine functional group, positions it as a valuable scaffold for the development of novel therapeutic agents.
The 4-bromo-2,3,5,6-tetramethylphenyl moiety in the molecular structure is particularly noteworthy due to its steric and electronic characteristics. The presence of four methyl groups at the 2, 3, 5, and 6 positions enhances the lipophilicity of the compound while maintaining a degree of rigidity, which can be advantageous for binding to biological targets. Additionally, the bromine atom at the 4-position introduces a site for further functionalization or interaction with biological systems. These structural features make 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine a promising candidate for various pharmacological applications.
In recent years, there has been growing interest in aromatic amines as intermediates in drug discovery. These compounds have been explored for their potential roles in modulating enzyme activity, receptor binding, and signal transduction pathways. The bromo-substituted tetramethylphenyl group in 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is particularly interesting because bromine can participate in various chemical reactions, including cross-coupling reactions commonly used in synthetic organic chemistry. This versatility allows for the facile introduction of additional functional groups or modifications to tailor the biological activity of the molecule.
One of the most compelling aspects of 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is its potential as a building block for more complex pharmacophores. Researchers have utilized similar aromatic amine structures in the development of drugs targeting neurological disorders, inflammatory diseases, and cancer. The tetramethylphenyl core provides a stable platform that can be modified to enhance specificity or potency against particular biological targets. For instance, derivatives of this compound have been investigated for their ability to interact with protein kinases and other enzymes involved in cellular signaling pathways.
The pharmacological profile of 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine has been explored through both computational modeling and experimental studies. Computational methods have been employed to predict how this molecule might interact with biological targets such as enzymes and receptors. These simulations have provided insights into the binding affinity and orientation of the compound within active sites. Experimental studies have further validated these predictions by assessing the biological activity of 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine in vitro and in vivo.
In particular, research has focused on understanding how the bromo-substituent influences the pharmacokinetic properties of this compound. Bromine atoms are known to affect metabolic stability and distribution within biological systems. By incorporating a bromine atom at the 4-position of the tetramethylphenyl ring,2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine may exhibit enhanced bioavailability or prolonged half-life compared to its unsubstituted counterparts. These attributes are critical for developing drugs that require sustained therapeutic effects.
Recent advancements in synthetic methodologies have also contributed to the growing interest in 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-l-am ine. New techniques for constructing complex aromatic structures have made it possible to produce this compound with high yield and purity. These improvements have enabled researchers to explore more derivatives and analogs of this molecule, expanding its potential applications in drug development。 For example, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce additional functional groups at specific positions on the aromatic ring, allowing for fine-tuning of biological activity。
The therapeutic potential of 2-(4-bromo-l ,3,5,6-tetramethylphenyl)ethan-l-am ine has been highlighted in several recent studies published in leading scientific journals。 One notable area of research has been its application as an intermediate in the synthesis of kinase inhibitors。 Protein kinases play crucial roles in many cellular processes, including cell growth��� differentiation、 and apoptosis。 Dysregulation of kinase activity is associated with various diseases, making them attractive targets for therapeutic intervention。 The unique structural features of cas no2731007 -56 -8, particularly its highly substituted aromatic ring, make it an ideal candidate for designing kinase inhibitors with high specificity。
In addition to kinase inhibition, researchers have also explored other potential applications of cas no2731007 -56 -8。 For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways。 The ability to interact with multiple biological targets makes cas no2731007 -56 -8 a versatile scaffold for drug development。 Furthermore, its stability under various conditions enhances its suitability for industrial-scale synthesis。
The chemical synthesis of cas no2731007 -56 -8 involves several key steps that highlight its complexity as an organic molecule。 The process typically begins with the preparation of brominated tetramethylbenzene, which serves as the precursor for introducing the bromine atom at the desired position on the aromatic ring。 Subsequent reactions include nucleophilic substitution or cross-coupling reactions to introduce the amine functional group at the ethyl position。 Each step must be carefully optimized to ensure high yield and purity。
The role of computational chemistry in studying cas no2731007 -56 -8 cannot be overstated。 Molecular modeling techniques have been used to predict how this compound might interact with biological targets at an atomic level。 These simulations provide valuable insights into binding affinities、 enzyme kinetics、 and other critical parameters that influence drug efficacy。 By integrating computational methods with experimental data, researchers can accelerate the drug discovery process significantly。
The future prospects for cas no2731007 -56 -8 are promising, given its versatility as a pharmacophore and its potential applications across multiple therapeutic areas。 As synthetic methodologies continue to evolve, new derivatives and analogs will be developed, further expanding its utility in drug design。 Additionally, advances in biotechnology may enable more targeted delivery systems that enhance the therapeutic effects while minimizing side effects。
In conclusion,cas no2731007 -56 -8, or more specifically,cas no2731007 -56 -8, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies,cas no2731007 -56 -8, it is poised to play an increasingly important role in future drug development efforts.
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